5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine
Description
Properties
IUPAC Name |
5,7-dichloro-3-methyl-[1,2]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c1-3-6-7(12-11-3)4(8)2-5(9)10-6/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABMNZUBBUKYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1N=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 5,7 Dichloro 3 Methylisoxazolo 4,5 B Pyridine
Precursor Synthesis Pathways to Isoxazolo[4,5-b]pyridine (B12869654) Scaffolds
The construction of the isoxazolo[4,5-b]pyridine ring system can be broadly approached through two main strategies: the annulation of an isoxazole (B147169) ring onto a pre-existing pyridine (B92270) core, or the formation of a pyridine ring from a suitably functionalized isoxazole. nih.govbeilstein-journals.org A third approach involves the synthesis from readily available nitropyridines. researchgate.net
The synthesis of the target dichlorinated compound often proceeds through a non-halogenated or mono-halogenated 3-methylisoxazolo[4,5-b]pyridine (B8675470) intermediate. The general synthetic routes to the core scaffold provide the necessary precursors for subsequent halogenation steps. One efficient method begins with readily available 2-chloro-3-nitropyridines, which undergo intramolecular nucleophilic substitution of the nitro group to form the isoxazolo[4,5-b]pyridine ring. beilstein-journals.org This approach allows for the introduction of various substituents on the pyridine ring, which can then be carried through to the final product.
Several cyclization and annulation strategies have been developed to construct the isoxazolo[4,5-b]pyridine core. osi.lvbohrium.comosi.lv These methods offer flexibility in accessing a variety of substituted analogs.
Annulation of an Isoxazole to a Pyridine Ring : This common strategy utilizes functionalized pyridine derivatives, such as 3-halopyridines or 3-hydroxypyridines bearing a suitable functional group at the C-2 position, to build the isoxazole ring. nih.gov
Annulation of a Pyridine to an Isoxazole Core : An alternative pathway involves the intramolecular cyclization of 4-(propargylamino)isoxazoles or the reaction of 4-amino-5-benzoylisoxazoles with ketones or 1,3-dicarbonyl compounds to form the pyridine portion of the scaffold. nih.govbeilstein-journals.org
Synthesis from 3-Nitropyridines : A particularly effective method involves the reaction of 2-chloro-3-nitropyridines with compounds containing an active methylene (B1212753) group. beilstein-journals.orgresearchgate.net The key step is the intramolecular nucleophilic substitution of the aromatic nitro group, which is facilitated by the presence of electron-withdrawing groups on the pyridine ring. beilstein-journals.org For instance, the reaction of isonitroso compounds, derived from 2-chloro-3-nitropyridines, with a base like potassium carbonate can lead to the cyclization and formation of the isoxazolo[4,5-b]pyridine ring. nih.gov
A summary of key cyclization strategies is presented below.
| Starting Material | Key Transformation | Product Scaffold | Reference |
| 2-Chloro-3-nitropyridines | Intramolecular SNAr of the nitro group | Isoxazolo[4,5-b]pyridine | beilstein-journals.org |
| 3-Halo- or 3-hydroxypyridines | Annulation of an isoxazole fragment | Isoxazolo[4,5-b]pyridine | nih.gov |
| 4-(Propargylamino)isoxazoles | Intramolecular cyclization | Isoxazolo[4,5-b]pyridine | nih.gov |
| 4-Amino-5-benzoylisoxazoles | Reaction with ketones or 1,3-dicarbonyls | Isoxazolo[4,5-b]pyridine | nih.gov |
Once the 3-methylisoxazolo[4,5-b]pyridine core is assembled, the introduction of chlorine atoms at the C-5 and C-7 positions is typically achieved through direct halogenation or by synthesis from a chlorinated precursor. While specific literature detailing the direct dichlorination of 3-methylisoxazolo[4,5-b]pyridine is scarce, analogous transformations in related heterocyclic systems provide insight into potential methodologies. For example, the synthesis of 5,7-dichloro-3H-imidazo[4,5-b]pyridine is accomplished by treating the corresponding 7-chloro-3H-imidazo[4,5-b]pyridine-4-oxide with phosphorus oxychloride at elevated temperatures. prepchem.com This suggests that an N-oxide of a 3-methylisoxazolo[4,5-b]pyridine precursor could be a viable intermediate for dichlorination using reagents like phosphorus oxychloride.
General methods for pyridine halogenation, while not always directly applicable to fused systems due to altered reactivity, can also be considered. For instance, novel methods involving the transformation of pyridines into acyclic Zincke imine intermediates allow for highly regioselective halogenation under mild conditions. nih.govchemrxiv.orgchemrxiv.org
Functionalization and Derivatization of 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine
The two chlorine atoms on the 5,7-dichloro-3-methylisoxazolo[4,5-b]pyridine scaffold serve as versatile handles for further molecular elaboration, primarily through nucleophilic aromatic substitution (SNAr) reactions.
The electron-deficient nature of the pyridine ring, further enhanced by the fused isoxazole ring and the two electron-withdrawing chlorine atoms, makes the 5,7-dichloro-3-methylisoxazolo[4,5-b]pyridine scaffold highly susceptible to SNAr reactions. nih.gov This allows for the displacement of the chloro substituents by a wide variety of nucleophiles, including amines, alcohols, and thiols, to generate a library of new derivatives. The reactivity in SNAr reactions is governed by factors such as the nature of the leaving group, the strength of the nucleophile, and the electronic properties of the aromatic system. researchgate.net
In SNAr reactions involving dihalogenated heterocyclic compounds, the regioselectivity of the substitution is a critical consideration. nih.govresearchgate.net The displacement of one chlorine atom over the other is determined by a combination of electronic and steric factors. wuxiapptec.com
Electronic Effects : The position most susceptible to nucleophilic attack is typically the one with the most electron-deficient carbon atom. baranlab.org This can often be predicted by examining the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. researchgate.netwuxiapptec.com The carbon atom with the larger LUMO coefficient is generally more electrophilic and thus more reactive towards nucleophiles. researchgate.net For dichlorinated pyridines and related heterocycles, the relative positions of the nitrogen atom and the leaving groups significantly influence the charge distribution and LUMO map, thereby directing the incoming nucleophile to a specific site. wuxiapptec.com For instance, in 2,4-dichloroquinazolines, the C-4 position is consistently found to be more susceptible to nucleophilic attack than the C-2 position. nih.gov
Steric Effects : The steric environment around the reaction centers can also play a crucial role in determining regioselectivity. Bulky substituents adjacent to a potential reaction site can hinder the approach of the nucleophile, favoring substitution at a less sterically crowded position. wuxiapptec.comresearchgate.net Studies on 3-substituted 2,6-dichloropyridines have shown that bulky substituents at the 3-position can direct nucleophilic attack towards the more accessible 6-position. researchgate.net In the case of 5,7-dichloro-3-methylisoxazolo[4,5-b]pyridine, the steric hindrance at C-5 (peri-position to the fused ring junction) versus C-7 would need to be considered.
The interplay of these electronic and steric factors dictates the site-specificity of the SNAr reaction, allowing for the selective functionalization of either the C-5 or C-7 position under controlled conditions.
The table below summarizes the key factors influencing regioselectivity.
| Factor | Influence on Regioselectivity | Example Principle | Reference |
| Electronic | Directs nucleophile to the most electron-deficient carbon. | Attack occurs at the carbon with the larger LUMO coefficient. | researchgate.netwuxiapptec.com |
| Steric | Favors substitution at the less sterically hindered position. | Bulky groups near a reaction site can block nucleophilic approach. | researchgate.net |
| Solvent | Can influence reaction rates and selectivity through differential solvation of transition states. | Hydrogen-bond accepting solvents can alter regioselectivity in dichloropyridine reactions. | researchgate.net |
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions on the Dichlorinated Scaffold
Reactivity Studies with Various Nucleophiles (e.g., amines, alkoxides, thiols)
The chlorine atoms at the C5 and C7 positions of the 5,7-dichloro-3-methylisoxazolo[4,5-b]pyridine core are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is a critical aspect, often influenced by the nature of the nucleophile, solvent, and reaction temperature. mdpi.comnih.gov Generally, the C7 position is more activated towards nucleophilic attack than the C5 position due to the electronic influence of the adjacent fused isoxazole ring and the pyridine nitrogen.
Amines: Reactions with primary and secondary amines typically proceed with preferential substitution at the C7 position. For instance, treatment with various amines in a suitable solvent like dimethylacetamide (DMAc) with a base such as potassium carbonate can yield the corresponding 7-amino-5-chloro-3-methylisoxazolo[4,5-b]pyridine derivatives. nih.gov The reaction conditions, including temperature, can be modulated to control the extent of substitution and potentially achieve disubstitution if desired.
Alkoxides: Alkoxide nucleophiles, such as sodium methoxide (B1231860) or ethoxide, also exhibit a preference for substituting the chlorine atom at the C7 position. These reactions are typically carried out in the corresponding alcohol as the solvent, leading to the formation of 7-alkoxy-5-chloro-3-methylisoxazolo[4,5-b]pyridine derivatives. The increased electron-donating character of alkoxides compared to amines can influence the reaction kinetics.
Thiols: Thiolates, generated from thiols and a base like potassium carbonate, are effective nucleophiles for the substitution of the chloro groups. nih.govdigitellinc.com The reaction with thiols also demonstrates regioselectivity for the C7 position, affording 7-thioether-substituted isoxazolopyridines. These sulfur-linked derivatives are valuable for further synthetic manipulations.
| Nucleophile | Typical Reagents & Conditions | Major Product | Minor Product |
|---|---|---|---|
| Amines (R₂NH) | R₂NH, K₂CO₃, DMAc | 7-NR₂-5-chloro-3-methylisoxazolo[4,5-b]pyridine | 5-NR₂-7-chloro-3-methylisoxazolo[4,5-b]pyridine |
| Alkoxides (RO⁻) | NaOR, ROH | 7-OR-5-chloro-3-methylisoxazolo[4,5-b]pyridine | 5-OR-7-chloro-3-methylisoxazolo[4,5-b]pyridine |
| Thiols (RSH) | RSH, K₂CO₃, DMAc | 7-SR-5-chloro-3-methylisoxazolo[4,5-b]pyridine | 5-SR-7-chloro-3-methylisoxazolo[4,5-b]pyridine |
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the halogenated positions of the pyridine ring. researchgate.netnih.gov Reactions such as the Suzuki and Sonogashira couplings allow for the introduction of aryl, heteroaryl, and alkynyl groups, significantly increasing molecular complexity. researchgate.netresearchgate.net
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the use of an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net For 5,7-dichloro-3-methylisoxazolo[4,5-b]pyridine, selective coupling can be achieved. Under carefully controlled conditions, it is often possible to selectively react at the more reactive C7 position, leaving the C5 chloro group available for subsequent transformations. organic-chemistry.org
Sonogashira Coupling: The Sonogashira reaction enables the introduction of terminal alkynes. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov Similar to the Suzuki coupling, regioselective Sonogashira reactions at the C7 position of the dichlorinated scaffold can be performed, leading to the synthesis of 7-alkynyl-5-chloro-3-methylisoxazolo[4,5-b]pyridine derivatives.
| Reaction | Coupling Partner | Typical Catalyst System | Product at C7 |
|---|---|---|---|
| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 7-Aryl-5-chloro-3-methylisoxazolo[4,5-b]pyridine |
| Sonogashira | Terminal alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-Alkynyl-5-chloro-3-methylisoxazolo[4,5-b]pyridine |
Modifications at the 3-Methyl Group
The 3-methyl group on the isoxazole ring, while generally less reactive than the chloro-substituted pyridine ring, can undergo certain chemical modifications. The acidity of the methyl protons is slightly increased due to the electron-withdrawing nature of the isoxazole ring, allowing for reactions at this position under specific conditions.
Functionalization can be achieved through radical halogenation, for example, using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, to form a 3-(bromomethyl) derivative. This brominated intermediate is a versatile precursor for introducing a variety of nucleophiles. Alternatively, deprotonation with a strong base followed by reaction with an electrophile can also be a viable, though less common, strategy for introducing functionality.
Synthetic Transformations Involving the Isoxazole Ring
The isoxazole ring of the 5,7-dichloro-3-methylisoxazolo[4,5-b]pyridine system is relatively stable but can undergo specific transformations, such as ring-opening reactions, under certain conditions. beilstein-journals.orgnih.gov These reactions fundamentally alter the heterocyclic core and provide access to different classes of compounds.
Reductive cleavage of the N-O bond is a characteristic reaction of isoxazoles. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reduction. Such a transformation would open the isoxazole ring to yield a β-enaminoketone intermediate, which can then be further manipulated or cyclized to form new heterocyclic systems. For example, treatment with electrophilic chlorinating or brominating agents can lead to ring cleavage and the formation of halogenated products. nih.gov Additionally, base-promoted rearrangements, such as the Boulton–Katritzky rearrangement, have been observed in related isoxazolo[4,5-b]pyridine systems, leading to the formation of new heterocyclic structures. beilstein-journals.orgnih.gov
Chemical Reactivity and Mechanistic Investigations of 5,7 Dichloro 3 Methylisoxazolo 4,5 B Pyridine
Mechanistic Pathways of Halogen Lability and Displacement
The two chlorine atoms at positions 5 and 7 of the isoxazolo[4,5-b]pyridine (B12869654) core are key reactive sites, primarily for nucleophilic substitution reactions. The lability of these halogens is a critical factor in the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups. The mechanism of displacement typically follows a nucleophilic aromatic substitution (SNAr) pathway. This process is facilitated by the electron-deficient nature of the pyridine (B92270) ring, which is further enhanced by the fused isoxazole (B147169) moiety.
The SNAr mechanism involves a two-step process:
Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system, particularly onto the electronegative nitrogen atom of the pyridine ring.
Departure of the leaving group: The chloride ion is subsequently eliminated, restoring the aromaticity of the ring system and yielding the substituted product.
The relative reactivity of the C5 and C7 positions towards nucleophilic attack is a subject of mechanistic investigation. It is influenced by both electronic and steric factors. Generally, in pyridine systems, the positions ortho and para to the ring nitrogen are more activated towards nucleophilic attack. In the isoxazolo[4,5-b]pyridine system, the C7 position is para and the C5 position is ortho to the pyridine nitrogen, making both susceptible to substitution. The precise selectivity can depend on the nature of the nucleophile and the reaction conditions.
The reactivity of 5,7-dichloro-3-methylisoxazolo[4,5-b]pyridine can be contextualized by comparing it with simpler halopyridines, such as 2,4-dichloropyridine. In 2,4-dichloropyridine, the chlorine at the 4-position (para to the nitrogen) is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position (ortho to the nitrogen). This is attributed to better delocalization of the negative charge in the Meisenheimer intermediate when the attack occurs at the para position.
However, in 5,7-dichloro-3-methylisoxazolo[4,5-b]pyridine, the fused isoxazole ring introduces additional electronic effects. The electron-withdrawing nature of the isoxazole ring further depletes the electron density of the pyridine ring, making both chlorine atoms more labile than those in simple dichloropyridines. The comparative reactivity of the C5 and C7 positions in this fused system is a nuanced topic that requires specific experimental investigation to definitively determine.
Table 1: Comparative Reactivity of Halogen Positions in Pyridine Systems
| Compound | Position of Halogen | Relative Reactivity towards Nucleophiles |
|---|---|---|
| 2-Chloropyridine | 2- (ortho) | Moderate |
| 4-Chloropyridine | 4- (para) | High |
| 2,4-Dichloropyridine | 2- (ortho), 4- (para) | 4-position is generally more reactive |
Ring Transformations and Rearrangement Reactions
The isoxazolo[4,5-b]pyridine scaffold, while relatively stable, can undergo ring transformations and rearrangements under specific conditions, particularly when suitably functionalized. A notable example observed in related systems is the Boulton-Katritzky rearrangement. beilstein-journals.orgnih.gov This rearrangement typically occurs in isoxazole systems bearing a side chain with a Z=N-X-Y structure ortho to a ring nitrogen atom.
For derivatives of isoxazolo[4,5-b]pyridine, such as those with a 3-carbaldehyde arylhydrazone substituent, base-promoted rearrangement can lead to the formation of novel heterocyclic systems like 3-hydroxy-2-(2-aryl beilstein-journals.orgnih.govbeilstein-journals.orgtriazol-4-yl)pyridines. beilstein-journals.orgnih.gov This transformation involves a series of bond cleavages and formations, ultimately leading to the conversion of the isoxazole ring into a triazole ring.
While 5,7-dichloro-3-methylisoxazolo[4,5-b]pyridine itself does not possess the necessary functionality at the 3-position to directly undergo this rearrangement, this reactivity highlights a potential pathway for skeletal diversification through appropriate chemical modification of the 3-methyl group.
Electrophilic and Radical Reactions on the Isoxazolo[4,5-b]pyridine System
The electron-deficient character of the isoxazolo[4,5-b]pyridine ring system generally disfavors classical electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) on the pyridine ring. The pyridine nitrogen and the fused isoxazole ring deactivate the system towards attack by electrophiles. In fact, related systems like 6-nitroisoxazolo[4,3-b]pyridines have been described as "superelectrophilic," readily reacting with nucleophiles but being highly resistant to electrophiles. nih.gov
If an electrophilic attack were to occur, it would likely be directed to the position of least deactivation. However, such reactions would require harsh conditions and are not a common mode of reactivity for this class of compounds.
Similarly, the susceptibility of the 5,7-dichloro-3-methylisoxazolo[4,5-b]pyridine system to radical reactions has not been extensively documented. In general, electron-deficient heterocycles can undergo radical substitution reactions. The outcome of such reactions would depend on the nature of the radical species and the reaction conditions. The chlorine atoms could potentially be displaced by radical nucleophiles, or addition reactions could occur across the aromatic system. Further research is needed to fully elucidate the radical chemistry of this heterocyclic system.
Stability and Degradation Pathways
5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine is a stable crystalline solid under standard laboratory conditions. However, its stability can be compromised under certain chemical environments, leading to degradation. The potential degradation pathways are primarily associated with the cleavage of the isoxazole ring.
The N-O bond in the isoxazole ring is inherently weak and can be cleaved under various conditions:
Reductive Cleavage: Catalytic hydrogenation or treatment with other reducing agents can lead to the cleavage of the N-O bond, often resulting in the formation of an aminopyridine derivative.
Base-Mediated Cleavage: Strong bases can promote the cleavage of the isoxazole ring, particularly at elevated temperatures. The course of this degradation is dependent on the specific base and reaction conditions.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine |
| 2,4-Dichloropyridine |
| 3-Hydroxy-2-(2-aryl beilstein-journals.orgnih.govbeilstein-journals.orgtriazol-4-yl)pyridines |
| 6-Nitroisoxazolo[4,3-b]pyridines |
| 2-Chloropyridine |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. A full suite of NMR experiments would be required to unambiguously assign all proton and carbon signals and to confirm the connectivity and spatial arrangement of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine (B92270) ring and the methyl protons. The chemical shift (δ) of the lone aromatic proton would be influenced by the electron-withdrawing effects of the two chlorine atoms and the fused isoxazole (B147169) ring, likely appearing in the downfield region. The methyl group would present as a singlet in the upfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of their chemical environment. For instance, the carbons bonded to chlorine (C5 and C7) would be significantly downfield, as would the carbons of the isoxazole ring.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. However, with only one aromatic proton, its utility for establishing connectivity in the pyridine ring would be limited for this specific molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the C-H bond in the pyridine ring and the methyl group carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could potentially show a spatial relationship between the methyl group protons and the aromatic proton, depending on the molecule's preferred conformation.
A hypothetical data table for the expected NMR assignments is presented below. The chemical shifts are estimates based on general principles for similar heterocyclic systems.
| Atom | Hypothetical ¹H δ (ppm) | Hypothetical ¹³C δ (ppm) | Key HMBC Correlations (H to C) |
| CH₃ | ~2.5 (s, 3H) | ~12 | C3, C3a |
| H6 | ~8.5 (s, 1H) | ~125 | C4a, C5, C7a |
| C3 | - | ~160 | CH₃ |
| C3a | - | ~115 | CH₃, H6 |
| C4a | - | ~150 | H6 |
| C5 | - | ~140 | H6 |
| C7 | - | ~145 | - |
| C7a | - | ~155 | H6 |
This table is for illustrative purposes only, as experimental data is not available.
To aid in the accurate assignment of NMR signals, computational methods are often employed. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a powerful tool for predicting NMR chemical shifts. c13nmr.atresearchgate.net The process would involve:
Building a 3D model of 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine.
Performing a geometry optimization to find the lowest energy conformation.
Calculating the NMR shielding tensors using the GIAO method.
Converting the calculated shielding tensors to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts would then be compared with the experimental data to confirm the assignments made from 1D and 2D NMR spectra. researchgate.net
Lanthanide-Induced Shift (LIS) studies are a specialized NMR technique used to resolve overlapping signals and to gain stereochemical information. This method involves adding a paramagnetic lanthanide complex, often referred to as a lanthanide shift reagent (LSR), to the NMR sample. The LSR coordinates to a Lewis basic site on the molecule, in this case, likely the nitrogen atom of the pyridine ring or the oxygen atom of the isoxazole ring. This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion. While 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine does not have stereocenters, LIS could still be used to confirm assignments by observing the relative shifts of the methyl protons versus the aromatic proton upon addition of the LSR.
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance versus wavenumber. For 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine, the FT-IR spectrum would be expected to show characteristic absorption bands for:
C=N stretching from the pyridine and isoxazole rings.
C=C aromatic stretching from the pyridine ring.
C-H stretching and bending from the methyl group and the aromatic ring.
C-Cl stretching in the lower frequency region.
N-O stretching from the isoxazole ring.
A table of expected characteristic FT-IR absorption bands is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (CH₃) | 2980-2850 |
| C=N/C=C Ring Stretching | 1600-1450 |
| CH₃ Bending | 1460-1370 |
| N-O Stretch | 1250-1100 |
| C-Cl Stretch | 850-550 |
This table is for illustrative purposes only, as experimental data is not available.
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating the sample with a monochromatic laser and detecting the inelastically scattered light. Vibrational modes that are strong in Raman are often weak in IR, and vice versa. Specifically, symmetric vibrations and vibrations of non-polar bonds tend to be strong in Raman spectroscopy. For 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine, the FT-Raman spectrum would be particularly useful for observing the symmetric stretching modes of the fused ring system and the C-Cl bonds, providing a more complete vibrational profile of the molecule.
Potential Energy Distribution (PED) Analysis for Vibrational Mode Assignments
Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectra. By correlating the experimental frequencies with theoretical calculations, typically using Density Functional Theory (DFT), PED analysis quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each vibrational mode. researchgate.net
For 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine, a theoretical vibrational analysis would be performed using a computational software package like GAUSSIAN, employing methods such as B3LYP with a 6-31G basis set. researchgate.net The analysis would allow for the unambiguous assignment of complex vibrations arising from the fused isoxazole and pyridine rings, as well as the methyl and chloro substituents.
Key vibrational modes for this compound would include C-H stretching of the methyl group and the pyridine ring, C=N and C=C stretching within the heterocyclic framework, N-O stretching of the isoxazole ring, and C-Cl stretching. PED analysis helps to resolve ambiguities where multiple modes contribute to a single absorption band. For instance, a band in the 1600-1400 cm⁻¹ region could have contributions from both C=C and C=N stretching, and PED would specify the percentage contribution of each to that specific vibration.
Table 1: Illustrative PED Analysis for Key Vibrational Modes of 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine Note: The following data is a theoretical representation based on analyses of similar heterocyclic systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions, characteristic of its aromatic and heteroaromatic structure. vistas.ac.inresearchgate.net The fused pyridine and isoxazole rings constitute the primary chromophore.
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transitions and compare them with experimental spectra. vistas.ac.in The π → π* transitions, typically of high intensity (high molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. The presence of chlorine atoms as substituents may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound due to their electron-donating resonance effect. researchgate.net
Table 2: Expected UV-Vis Absorption Data for 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine in Methanol Note: This data is hypothetical, based on typical values for similar aromatic heterocyclic compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine (C₇H₄Cl₂N₂O), the high-resolution mass spectrum (HRMS) would confirm its elemental composition.
The molecular ion peak [M]⁺ would appear as a characteristic cluster due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The [M]⁺ peak (with two ³⁵Cl atoms) would be observed at m/z 202. The [M+2]⁺ peak (one ³⁵Cl, one ³⁷Cl) would have an intensity of approximately 65% of the [M]⁺ peak, and the [M+4]⁺ peak (two ³⁷Cl atoms) would have an intensity of about 10%.
The fragmentation pattern would likely involve initial losses of stable molecules or radicals. Common fragmentation pathways for related chlorinated heterocyclic compounds include the loss of a chlorine radical (·Cl), followed by the elimination of molecules like HCN or CO. researchgate.netresearchgate.net The isoxazole ring may undergo cleavage, leading to the loss of the methyl group or other fragments.
Table 3: Predicted Mass Spectrometry Fragmentation Data for 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine Note: The fragmentation pathway is proposed based on the analysis of similar heterocyclic structures.
X-ray Crystallography for Solid-State Structural Determination (if available)
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. While a specific crystal structure for 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine may not be publicly available, this technique would be the gold standard for its structural elucidation.
If suitable single crystals were obtained, the analysis would confirm the planarity of the fused isoxazolo[4,5-b]pyridine (B12869654) ring system. nih.gov It would also reveal the precise spatial orientation of the methyl and chloro substituents. Furthermore, the crystal packing analysis would identify intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state architecture. mdpi.commdpi.com This information is invaluable for understanding the compound's physical properties and for designing related materials.
Table 4: Representative Crystallographic Parameters for a Fused Heterocyclic System Note: This table presents typical data that would be obtained from an X-ray crystallographic analysis, based on related structures.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict the properties of molecules, such as their geometry, vibrational frequencies, and electronic characteristics. asianpubs.org For the title compound, DFT calculations would be performed to establish its most stable three-dimensional structure and to analyze its electronic behavior, which governs its reactivity. Typically, these calculations are performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) or 6-311G(d,p), to ensure accuracy. asianpubs.orgbhu.ac.in
The first step in a computational study is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. asianpubs.org This procedure identifies the most stable conformation by calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine, the fused isoxazolo[4,5-b]pyridine (B12869654) ring system is expected to be nearly planar. nih.gov
Conformational analysis would investigate the orientation of the methyl group and the planarity of the bicyclic core. Studies on similar fused heterocyclic systems, such as (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone, have shown that the fused pyridine (B92270) and isoxazole (B147169) rings are nearly coplanar, with very small dihedral angles between them. nih.gov A similar planarity would be expected for the isoxazolo[4,5-b]pyridine core of the title compound.
Table 1: Illustrative Geometrical Parameters from DFT Optimization
Note: The following data is hypothetical and serves to illustrate the typical output of a DFT geometry optimization for a molecule like 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine, based on general knowledge and data from related structures.
| Parameter | Bond/Angle | Optimized Value |
| Bond Length | C-Cl (Position 5) | ~1.74 Å |
| Bond Length | C-Cl (Position 7) | ~1.73 Å |
| Bond Length | N-O (Isoxazole) | ~1.41 Å |
| Bond Length | C=N (Isoxazole) | ~1.32 Å |
| Bond Angle | Cl-C-C | ~119° |
| Bond Angle | C-N-O | ~108° |
| Dihedral Angle | Planarity of Bicyclic Core | < 2° |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. asianpubs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine, FMO analysis would reveal the distribution of electron density. The HOMO is likely to be localized over the electron-rich regions of the fused heterocyclic ring system, while the LUMO may be distributed across the pyridine ring, influenced by the electron-withdrawing chlorine atoms. In related pyridinyl isoxazole derivatives, the HOMO and LUMO analysis has been used to understand the charge transfer characteristics within the molecule. asianpubs.org
Table 2: Illustrative Frontier Molecular Orbital Energies
Note: This table presents example energy values for FMO analysis based on computational studies of similar heterocyclic compounds to demonstrate the concept.
| Orbital | Energy (eV) |
| HOMO | -6.95 |
| LUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.75 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. bhu.ac.in It helps to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. bhu.ac.in In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. bhu.ac.in
For 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine, the MEP map would likely show negative potential localized around the nitrogen atom of the pyridine ring and the oxygen atom of the isoxazole ring, as these are the most electronegative atoms. Positive potential would be expected around the hydrogen atoms of the methyl group. The chlorine atoms would also influence the electrostatic potential, creating electron-deficient regions on the pyridine ring.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines charge transfer events, hyperconjugative interactions, and the delocalization of electron density between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E2) associated with these interactions quantifies their strength.
In the case of 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine, NBO analysis would elucidate the interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the ring system. It would also reveal the influence of the chlorine substituents on the electronic structure, such as charge delocalization from the pyridine ring to the chlorine atoms.
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding and electron delocalization. ELF maps regions of space where electron pairs are likely to be found, distinguishing between core electrons, covalent bonds, and lone pairs. LOL provides a complementary picture, highlighting areas of high kinetic energy due to electron localization. For aromatic systems like the isoxazolo[4,5-b]pyridine core, ELF and LOL analyses would visualize the delocalized π-electron system across the fused rings, confirming the aromatic character and showing how substituents like the chlorine atoms and methyl group affect this delocalization.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors are numerical values derived from computational calculations that quantify a molecule's reactivity. These descriptors are typically calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). Key global reactivity indices include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).
Chemical Hardness (η) : Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance of a molecule to change its electron configuration.
Chemical Potential (μ) : Calculated as (E_HOMO + E_LUMO) / 2, it indicates the tendency of electrons to escape from the system.
Electrophilicity Index (ω) : Calculated as μ² / (2η), it quantifies the ability of a molecule to accept electrons.
These indices would provide a quantitative measure of the chemical reactivity of 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine, allowing for comparisons with other related compounds.
Table 3: Illustrative Quantum Chemical Descriptors
Note: The values below are calculated from the illustrative FMO energies in Table 2 and serve as an example of the kind of data generated.
| Descriptor | Formula | Illustrative Value (eV) |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.875 |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.075 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.887 |
| Global Softness (S) | 1 / (2η) | 0.174 |
Reaction Mechanism Modeling using Computational Approaches
Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions, offering insights into transient structures and energetic landscapes that are often difficult to capture through experimental means alone. While specific computational studies on the reaction mechanisms of 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine are not extensively documented in publicly available literature, the principles of such investigations can be understood by examining research on the parent compound, 3-methylisoxazolo[4,5-b]pyridine (B8675470) , and related heterocyclic systems. These studies provide a framework for how computational approaches can be applied to model and predict the reactivity and transformation pathways of this class of compounds.
Theoretical investigations into the molecular structure and reactivity of 3-methylisoxazolo[4,5-b]pyridine have been conducted using Density Functional Theory (DFT) calculations. vistas.ac.inresearchgate.net Such studies typically employ methods like B3LYP with a 6-311++G(d,p) basis set to optimize the molecular geometry and determine various quantum chemical parameters. vistas.ac.inresearchgate.net These parameters are crucial in predicting the molecule's behavior in chemical reactions.
Key insights derived from these computational analyses include the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity, with a smaller gap generally implying higher reactivity. For 3-methylisoxazolo[4,5-b]pyridine , the calculated HOMO-LUMO energy gap is 5.4793 eV. vistas.ac.in This value provides a quantitative measure of the energy required to excite an electron from the ground state, influencing the compound's susceptibility to electrophilic and nucleophilic attack.
Furthermore, Natural Bond Orbital (NBO) analysis is often employed to understand intramolecular and intermolecular interactions, such as hydrogen bonding and charge delocalization, which play a vital role in dictating reaction pathways. vistas.ac.in Time-Dependent DFT (TD-DFT) is another valuable tool used to describe the electronic transitions between the ground and excited states, which can be correlated with experimental UV-Visible absorption spectra. vistas.ac.in
While detailed mechanistic modeling for 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine is yet to be published, it is plausible that the introduction of two chlorine atoms at the 5 and 7 positions of the pyridine ring would significantly alter the electronic properties and, consequently, the reaction mechanisms. Computational studies could be instrumental in predicting these changes. For instance, modeling could elucidate the transition states and activation energies for various potential reactions, such as nucleophilic aromatic substitution, which is a common reaction for halogenated pyridines.
A hypothetical computational study on a reaction involving 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine would likely involve mapping the potential energy surface for the reaction pathway. This would include identifying the structures of reactants, transition states, intermediates, and products, and calculating their relative energies. The data generated from such a study would be invaluable for understanding the feasibility and selectivity of the reaction.
The following interactive data table illustrates the type of quantum chemical descriptors that are typically calculated in such computational studies and are fundamental to understanding reaction mechanisms.
| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 3-methylisoxazolo[4,5-b]pyridine | - | - | 5.4793 |
Exploration of Biological Activities: Mechanisms and Structure Activity Relationships Sar
Target Identification and Molecular Interactions
The biological effects of small molecules are contingent upon their interactions with specific macromolecular targets such as enzymes and receptors. For the isoxazolo[4,5-b]pyridine (B12869654) scaffold, potential interactions can be inferred from studies on analogous structures.
Enzyme Inhibition Studies (e.g., Kinases, DT-Diaphorase, NQO1)
The fusion of a pyridine (B92270) ring with other heterocyclic systems is a common strategy in the design of enzyme inhibitors, particularly for protein kinases, which are crucial targets in oncology.
Derivatives of the closely related imidazo[4,5-b]pyridine scaffold have been identified as potent inhibitors of several protein kinases. nih.govacs.org For instance, extensive research has led to the discovery of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are implicated in acute myeloid leukemia. nih.govacs.org One such compound, a 6-chloro-substituted imidazo[4,5-b]pyridine derivative, demonstrated significant potency against Aurora-A and FLT3 kinases, as detailed in the table below. nih.gov
| Compound Name | Target Kinase | Inhibition (Kd, nM) |
|---|---|---|
| 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Aurora-A | 7.5 |
| Aurora-B | 48 | |
| FLT3 | 6.2 | |
| FLT3-ITD | 38 |
Regarding NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, this enzyme is often upregulated in cancer cells and represents a target for bioreductive drugs. While direct inhibition of NQO1 by isoxazolo[4,5-b]pyridine derivatives has not been documented, other heterocyclic compounds are known to act as NQO1 inhibitors. For example, MNPC, a small molecule inhibitor, was found to bind to and inhibit both NQO1 and Glutathione S-transferase P1 (GSTP1), leading to an imbalance in redox homeostasis and inducing apoptosis in glioblastoma cells. nih.gov
Specificity and Selectivity Profiling
The development of effective and safe therapeutic agents necessitates a high degree of selectivity for the intended molecular target over other related proteins. Kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold have been subjected to extensive selectivity profiling. For example, 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives were evaluated against a panel of kinases, revealing that while some compounds were multi-targeted, modifications could steer them toward greater selectivity. nih.gov The Gini coefficient, a measure of selectivity, for certain imidazo[4,5-b]pyridine-based inhibitors was found to be lower than for other series, indicating a broader spectrum of activity. nih.gov This highlights the potential for the isoxazolo[4,5-b]pyridine core to serve as a scaffold for either multi-targeted or selective inhibitors, depending on the nature and placement of its substituents.
Receptor Binding and Modulation (e.g., GABA receptors, ionotropic glutamate (B1630785) receptors, 5-HT receptors)
Fused heterocyclic systems are prevalent in ligands for central nervous system (CNS) receptors.
GABA Receptors: The isoxazolopyridine core is a well-established pharmacophore for interacting with γ-aminobutyric acid type A (GABAA) receptors. Specifically, compounds like 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP or Gaboxadol) and 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol are known GABAA receptor agonists. nih.govnih.gov Studies on nonannulated analogs, such as 5-(4-piperidyl)isoxazol-3-ol, have shown that these compounds act as low-efficacy partial agonists at GABAA receptor sites, demonstrating that the isoxazole (B147169) ring within a pyridine-like structure is key to this interaction. nih.gov
Ionotropic and Metabotropic Glutamate Receptors: The isoxazole moiety is also present in modulators of glutamate receptors. Research on isoxazolo[3,4-d]pyridazinones has identified these compounds as selective positive allosteric modulators of metabotropic glutamate receptor subtypes 2 and 4 (mGluR2 and mGluR4). nih.govresearchgate.net These findings suggest that the isoxazole ring, when part of a fused heterocyclic system, can effectively interact with the allosteric binding sites of these receptors.
5-HT Receptors: Derivatives of the analogous 3H-imidazo[4,5-b]pyridine scaffold have been identified as potent ligands for serotonin (B10506) (5-HT) receptors. nih.gov For example, 2-ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine was characterized as a strong 5-HT6 receptor partial inverse agonist with a high binding affinity (Ki = 6 nM). nih.gov This indicates that pyridine-fused heterocyclic systems can target various G-protein coupled receptors, including those in the serotonergic system.
Structure-Activity Relationship (SAR) Studies of Derivatives
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. For the isoxazolo[4,5-b]pyridine scaffold, SAR can be extrapolated from studies on related heterocyclic series.
Influence of Substituents on Biological Potency and Selectivity
The nature and substitution pattern of functional groups on a heterocyclic core profoundly influence its biological profile.
In studies of pyridine derivatives, the presence of halogen atoms (such as the chloro groups in the title compound) has been shown to affect antiproliferative activity. nih.gov Similarly, in the imidazo[4,5-b]pyridine series, substitution of the pyridine nucleus with bromine was found to markedly increase antiproliferative activity against several cancer cell lines. mdpi.com The data below illustrates the potent effect of bromine substitution on the activity of an amidino-substituted imidazo[4,5-b]pyridine. mdpi.com
| Compound | Core Structure | Substitution | SW620 (Colon Carcinoma) | HeLa (Cervical Carcinoma) |
|---|---|---|---|---|
| Compound A | Imidazo[4,5-b]pyridine | H at pyridine ring | >100 | 15 |
| Compound B (Compound 10 in source) | Imidazo[4,5-b]pyridine | Br at pyridine ring | 0.4 | 1.5 |
This suggests that the two chlorine atoms on the 5- and 7-positions of 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine are likely to be critical determinants of its biological potency.
Computational Approaches to SAR (e.g., Molecular Docking, Free-Wilson Analysis)
Computational methods are pivotal in elucidating the structure-activity relationships (SAR) of isoxazolo[4,5-b]pyridine derivatives. Molecular docking, a prominent computational technique, has been employed to predict the interaction between these compounds and their biological targets, offering insights into their binding modes and affinities.
For the related compound, 3-methylisoxazolo[4,5-b]pyridine (B8675470) (MIP), molecular docking studies have been conducted to evaluate its potential against cancer-related protein receptors. vistas.ac.in These studies help in understanding how modifications to the core structure might influence binding efficacy and subsequent biological activity. Docking plays a crucial role in the rational design of new, more potent derivatives by evaluating potential interactions with protein receptors. nih.gov
While specific Free-Wilson analysis for 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine is not extensively detailed in the available literature, the general application of molecular docking to the broader class of related heterocyclic compounds, such as thiazolo[4,5-b]pyridines, has been instrumental. researchgate.netresearchgate.net These studies preselect synthesized compounds for further in vitro testing, saving time and resources. researchgate.netresearchgate.net For instance, docking studies on thiazolo[5,4-b]pyridine (B1319707) derivatives have successfully demonstrated how these molecules fit into the ATP binding pocket of kinases like PI3Kα, corroborating their inhibitory activity observed in biochemical assays. nih.gov This computational validation provides a molecular basis for the observed SAR, guiding the optimization of lead compounds.
Table 1: Summary of Molecular Docking Studies on Related Heterocyclic Compounds
| Compound Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| 3-Methylisoxazolo[4,5-b]pyridine | Lung and Kidney Cancer Receptors (2YJR, IUSN) | Interpretation of binding interactions with target receptors. | vistas.ac.in |
| Thiazolo[4,5-b]pyridine Derivatives | Cyclooxygenases (COX-1, COX-2) | Preselection of compounds for in vitro anti-inflammatory activity testing. | researchgate.net |
| Thiazolo[5,4-b]pyridine Derivatives | PI3Kα Kinase | Compound 19a was shown to fit well into the ATP binding pocket. | nih.gov |
Mechanistic Insights into Cellular Effects (e.g., Antiproliferative Activity in Cell Lines, Immunosuppression)
Derivatives of the isoxazolo[4,5-b]pyridine scaffold and related fused heterocyclic systems have demonstrated significant cellular effects, most notably antiproliferative activity against a variety of human cancer cell lines.
The antiproliferative effects of these compounds have been evaluated across numerous cancer types. For example, various imidazo[4,5-b]pyridine derivatives have shown moderate to strong antiproliferative activity. nih.gov One bromo-substituted derivative potently inhibited the proliferation of three cell lines (HeLa, SW620, and MCF-7) with IC₅₀ values ranging from 1.8 to 3.2 μM. nih.gov Another study on thiazolo[5,4-b]pyridine derivatives identified compounds with potent activity against human hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and prostate cancer (PC-3) cell lines. actascientific.com This highlights the potential of this chemical class in oncology.
While antiproliferative activity is a major focus, information regarding the immunosuppressive effects of 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine specifically is limited. However, the inhibition of kinases like PI3K by related compounds suggests a potential for modulating immune cell function, as these pathways are critical for immune signaling. nih.govnih.gov
Table 2: Antiproliferative Activity of Related Pyridine Derivatives in Human Cancer Cell Lines
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine derivative 8 | HeLa (Cervical Cancer) | 3.2 µM | nih.gov |
| SW620 (Colon Cancer) | 1.8 µM | nih.gov | |
| MCF-7 (Breast Cancer) | 2.5 µM | nih.gov | |
| Imidazo[4,5-b]pyridine derivative 10 | SW620 (Colon Cancer) | 0.4 µM | nih.gov |
| Thiazolo[5,4-d]pyrimidine derivative 4k | NCI-H322 (Lung Cancer) | 7.1 µM | nih.gov |
| A549 (Lung Cancer) | 1.4 µM | nih.gov | |
| A431 (Epidermal Cancer) | 3.1 µM | nih.gov | |
| T98G (Glioblastoma) | 3.4 µM | nih.gov |
Molecular Pathways Affected by the Compound and its Derivatives
Research into the mechanisms of action for this class of compounds points towards the modulation of key molecular pathways involved in cell growth, proliferation, and survival. A primary mechanism is the inhibition of protein kinases.
The phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer, has been identified as a key target. Novel thiazolo[5,4-b]pyridine derivatives have been synthesized and shown to be potent PI3K inhibitors. nih.gov One derivative, in particular, exhibited nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms. nih.gov The inhibition of this pathway can block downstream signaling, leading to decreased cell proliferation and survival.
Other kinases are also targeted by structurally similar compounds. Thiazolo[5,4-b]pyridine derivatives have been developed as inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). nih.gov Certain derivatives were effective against imatinib-resistant c-KIT mutants, demonstrating their potential to overcome drug resistance. nih.gov The ability of these heterocyclic systems to target various kinases, including BCR-ABL, RAF, and VEGFR2, underscores their versatility and therapeutic potential. nih.gov The mechanism often involves binding to the ATP-binding site of the kinase, preventing phosphorylation of downstream substrates and thereby halting the signaling cascade.
Table 3: Kinase Inhibition by Related Pyridine Derivatives
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine Derivative 19a | PI3Kα | IC₅₀ = 3.6 nM | nih.gov |
| Thiazolo[5,4-b]pyridine Derivative 19b | PI3Kα | IC₅₀ = 4.6 nM | nih.gov |
| Thiazolo[5,4-b]pyridine Derivative 19c | PI3Kα | IC₅₀ = 8.0 nM | nih.gov |
| Thiazolo[5,4-b]pyridine Derivative 6r | c-KIT | Potent inhibition of wild-type and mutant c-KIT, including imatinib-resistant V560G/D816V double mutant. | nih.gov |
Synthetic Applications and Potential Roles As Advanced Intermediates
Utilization in the Synthesis of Diverse Fused Heterocyclic Systems
The chemical structure of 5,7-dichloro-3-methylisoxazolo[4,5-b]pyridine is primed for synthetic elaboration, primarily through nucleophilic aromatic substitution (SNAr) reactions. The pyridine (B92270) ring, being electron-deficient, is activated towards attack by nucleophiles, a reactivity that is further enhanced by the presence of the fused electron-withdrawing isoxazole (B147169) ring and the two chloro substituents. This high electrophilicity makes the chlorine atoms at the C-5 and C-7 positions susceptible to displacement by a variety of nucleophiles.
This reactivity profile enables its use as a scaffold to build a diverse array of new fused heterocyclic systems. By reacting 5,7-dichloro-3-methylisoxazolo[4,5-b]pyridine with bifunctional nucleophiles, chemists can construct additional rings onto the core structure. For instance, reaction with hydrazines could lead to the formation of triazolopyridine-fused systems, while reactions with aminothiols or aminoalcohols could yield thiazolopyridine or oxazolopyridine-fused derivatives, respectively. The two chlorine atoms may exhibit differential reactivity, potentially allowing for sequential, regioselective substitutions to create complex, unsymmetrically substituted molecules. nih.govmdpi.com
The synthesis of various fused pyridine systems, such as pyrazolo[3,4-b]pyridines and triazolopyridines, often relies on the cyclization of substituted pyridine precursors. nih.govresearchgate.net The subject compound serves as an ideal starting point for such strategies.
Table 1: Potential Reactions for Synthesizing Fused Heterocyclic Systems
| Reactant | Potential Fused System | Reaction Type |
|---|---|---|
| Hydrazine (N₂H₄) | Triazolo-isoxazolo-pyridine | Nucleophilic Substitution / Cyclization |
| Ethylenediamine | Diazacyclopenta-isoxazolo-pyridine | Nucleophilic Substitution / Cyclization |
| o-Phenylenediamine | Benzodiazolo-isoxazolo-pyridine | Nucleophilic Substitution / Cyclization |
| Aminoethanethiol | Thiazolo-isoxazolo-pyridine | Nucleophilic Substitution / Cyclization |
Applications in Agrochemical and Material Science Research (excluding direct clinical applications)
While specific agrochemical or material science applications for 5,7-dichloro-3-methylisoxazolo[4,5-b]pyridine are not extensively documented, its structural motifs are highly relevant to these fields.
Agrochemical Research: The pyridine ring is a core component in a multitude of successful agrochemicals, including fungicides, herbicides, and insecticides. nih.gov The process of discovering new active ingredients often involves the derivatization of key intermediates to create novel chemical entities. nih.gov Heterocyclic systems similar to the isoxazolo[4,5-b]pyridine (B12869654) core, such as imidazo[4,5-b]pyridines, have been investigated for fungicidal activity. researchgate.net Therefore, 5,7-dichloro-3-methylisoxazolo[4,5-b]pyridine represents a promising starting point for the synthesis of new potential agrochemicals. Its reactive chlorine atoms allow for the introduction of various functional groups, enabling the systematic modification of the molecule's physicochemical properties to optimize biological activity and selectivity.
Material Science Research: In material science, rigid, electron-deficient aromatic systems are sought after for applications in organic electronics. Pyridine-3,5-dicarbonitrile derivatives, for example, have been utilized as electron-transporting organic semiconductors. beilstein-journals.org The planar and electron-deficient nature of the isoxazolo[4,5-b]pyridine scaffold suggests its potential as a building block for novel organic materials. Through reactions like Sonogashira or Suzuki coupling at the chloro-positions, this core can be integrated into larger π-conjugated systems. Such materials could be explored for their electronic properties, potentially finding use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Role as a Precursor for Advanced Chemical Building Blocks
Beyond its direct use in constructing fused systems, 5,7-dichloro-3-methylisoxazolo[4,5-b]pyridine is a valuable precursor for creating a wide range of more functionalized chemical building blocks. The two chlorine atoms serve as handles for introducing diverse chemical functionalities through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
The likely difference in the electronic environment of the C-5 and C-7 positions could be exploited to achieve selective, stepwise functionalization. A first substitution reaction might occur preferentially at one position, yielding a mono-substituted intermediate. This intermediate, itself an advanced building block, can then undergo a second, different substitution at the remaining chlorine atom. This stepwise approach provides access to a vast chemical space of di-substituted isoxazolo[4,5-b]pyridines with tailored properties. These highly decorated molecules can then be used in the synthesis of complex target structures in various research areas.
Table 2: Potential Transformations into Advanced Building Blocks
| Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|
| Amination | R₂NH (e.g., Morpholine) | -NR₂ |
| Alkoxylation | RONa (e.g., Sodium methoxide) | -OR |
| Thiolation | RSNa (e.g., Sodium thiophenoxide) | -SR |
| Cyanation | NaCN or KCN | -CN |
| Suzuki Coupling | Arylboronic acid | -Aryl |
| Sonogashira Coupling | Terminal alkyne | -Alkynyl |
| Stille Coupling | Organostannane | -Alkyl/Aryl |
These transformations convert the simple dichlorinated starting material into highly valuable, multifunctional intermediates, underscoring the strategic importance of 5,7-dichloro-3-methylisoxazolo[4,5-b]pyridine in synthetic chemistry.
Q & A
Q. What are the common synthetic routes for 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves cyclization of halogenated pyridine precursors with isoxazole-forming reagents. For example, diazotization of 2,3-diaminopyridine derivatives followed by cyclization under acidic conditions can yield the fused isoxazolo-pyridine core . Key variables include solvent choice (e.g., acetic acid for cyclization) and temperature control (reflux vs. room temperature). Evidence from analogous compounds (e.g., ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate) shows that NaBH₄/CuCl₂ in methanol selectively reduces the pyridine ring, which may require optimization for dichloro-substituted derivatives .
Q. Which spectroscopic techniques are most effective for characterizing 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine?
- Methodological Answer: 1H/13C NMR and X-ray crystallography are critical. NMR can resolve substituent positions (e.g., distinguishing Cl at C5 vs. C7) via coupling patterns and chemical shifts. X-ray crystallography confirms spatial arrangement, as seen in studies of imidazo[4,5-b]pyridine derivatives . Mass spectrometry (HRMS) validates molecular weight, especially for halogenated compounds.
Q. How can researchers optimize purification methods for this compound?
- Methodological Answer: Recrystallization using ethanol/water mixtures or column chromatography with silica gel and dichloromethane:ethyl acetate (9:1) gradients are standard. For chlorinated derivatives, ensure inert atmospheres to prevent decomposition . Purity >95% is achievable via repeated crystallization, as demonstrated for thiazolo[4,5-b]pyridines .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the isoxazolo[4,5-b]pyridine scaffold?
- Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For C3 methylation, use methyl iodide in DMF with K₂CO₃ as a base. To modify the pyridine ring, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C5 or C7 positions requires careful protection of reactive sites. Evidence from ethyl isoxazolo[4,5-b]pyridine-3-carboxylates shows that mild conditions (MeCN, rt) avoid side reactions .
Q. How can contradictory data on synthetic yields be resolved?
- Methodological Answer: Discrepancies often arise from solvent polarity and catalyst loading. For example, cyclization of 2,3-diaminopyridines in acetic acid vs. DMF may alter reaction pathways due to protonation states. Systematic DOE (Design of Experiments) approaches, as applied to thiazolo[4,5-b]pyridines, can identify optimal conditions (e.g., 80°C, 12 hrs for 78% yield) .
Q. What in vitro assays are suitable for evaluating biological activity of this compound?
- Methodological Answer: Anti-inflammatory assays : Measure inhibition of COX-2 or IL-6 in LPS-stimulated macrophages (IC₅₀ values). Antimicrobial testing : Use microdilution assays against Gram-positive/negative strains. For fungicidal activity, adopt protocols from imidazo[4,5-b]pyridine derivatives, where structural analogs showed MIC values of 2–8 µg/mL .
Q. How does the chlorine substitution pattern impact electronic properties and reactivity?
- Methodological Answer: Computational studies (DFT) reveal that Cl at C5 and C7 increases electron-withdrawing effects, lowering HOMO/LUMO gaps. This enhances electrophilic substitution at C3 but reduces nucleophilic attack on the pyridine ring. Experimental data from 5,7-dimethyl analogs show altered reactivity in alkylation and hydrolysis .
Key Recommendations for Researchers
- Synthesis : Prioritize diazotization/cyclization for scalability, but optimize Pd-catalyzed cross-coupling for late-stage diversification.
- Characterization : Combine NMR with X-ray crystallography to resolve ambiguities in substitution patterns.
- Biological Testing : Use structure-activity relationship (SAR) models from thiazolo/imidazo analogs to guide functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
